molecular formula C18H19NO3S B464043 methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 327070-22-4

methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B464043
CAS No.: 327070-22-4
M. Wt: 329.4g/mol
InChI Key: GZHUAHZWAYDYSM-UHFFFAOYSA-N
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Description

Methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based derivative characterized by a cyclopentane-fused thiophene core. The molecule features a methyl ester group at position 3 and a 3-phenylpropanoylamino substituent at position 2 (Figure 1). This compound belongs to the broader class of 2-aminothiophene derivatives, which are synthesized via the Gewald reaction or subsequent acylation/condensation reactions .

Properties

IUPAC Name

methyl 2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)16-13-8-5-9-14(13)23-17(16)19-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHUAHZWAYDYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis of the Thiophene Core

The Gewald reaction serves as the foundational step for constructing the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scaffold. This one-pot, two-step process involves a Knoevenagel condensation between cyclopentanone and methyl cyanoacetate, followed by cyclization with elemental sulfur (Figure 1) . Recent advancements demonstrate that piperidinium borate (20 mol%) in ethanol/water (9:1) at 100°C achieves 96% yield within 20 minutes, significantly outperforming traditional stoichiometric amine bases .

Mechanistic Insights :

  • Knoevenagel Condensation : Cyclopentanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. The piperidinium borate catalyst facilitates proton transfer, with the borate anion abstracting a proton from methyl cyanoacetate to generate a nucleophilic enolate .

  • Cyclization : Elemental sulfur incorporates into the structure via nucleophilic attack at the β-position, followed by ring closure to yield methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .

Optimized Conditions :

ParameterValue
CatalystPiperidinium borate (20 mol%)
SolventEthanol/water (9:1)
Temperature100°C
Reaction Time20 minutes
Yield96%

This method eliminates the need for toxic solvents and reduces catalyst waste, aligning with green chemistry principles .

Acylation of the 2-Amino Intermediate

The 2-amino group undergoes regioselective acylation with 3-phenylpropanoyl chloride to install the target side chain. Pyridine-mediated conditions (1.2 equiv acyl chloride, 0°C to room temperature, 4–6 hours) provide 85–90% conversion while minimizing ester hydrolysis . Alternative coupling agents like DMTMM in THF show comparable efficiency but require longer reaction times (12 hours) .

Critical Considerations :

  • Solvent Choice : Dichloromethane or THF prevents side reactions with the methyl ester .

  • Stoichiometry : A 10% excess of 3-phenylpropanoyl chloride ensures complete acylation of the amine .

  • Workup : Sequential washes with 5% HCl and saturated NaHCO3 remove unreacted reagents and byproducts .

Side Reaction Mitigation :

  • Ester Hydrolysis : Maintain pH >7 during aqueous workups to preserve the methyl ester .

  • Over-Acylation : Controlled addition of acyl chloride prevents diacylation, which occurs at >40°C .

Alternative Synthetic Routes and Comparative Analysis

While the Gewald-acylation sequence dominates industrial workflows, alternative pathways have been explored:

Route A: Direct Cyclization-Acylation
Preforming 3-phenylpropanoyl cyanide prior to Gewald reaction introduces the side chain earlier. However, this approach suffers from poor regioselectivity (≤50% yield) due to competing reactions at the nitrile group .

Route B: Post-Modification of Ester Groups
Hydrolysis of the methyl ester to the carboxylic acid (NaOH, EtOH/H2O, reflux) followed by re-esterification allows late-stage diversification. This method adds two steps but enables access to analogs like ethyl or benzyl esters .

Yield Comparison :

RouteStepsOverall YieldKey Limitation
Gewald282%None
A341%Low regioselectivity
B458%Ester hydrolysis side reactions

Optimization of Reaction Conditions

Catalyst Recycling : Piperidinium borate retains 92% activity after five cycles, reducing costs in large-scale synthesis . Recovery involves simple filtration and drying, with no loss in crystallinity .

Temperature Profiling :

  • Gewald Reaction : Yields drop to 78% at 80°C and 63% at 60°C, underscoring the need for rigorous temperature control .

  • Acylation : Reactions above 40°C promote diacylation (up to 22% byproducts), while sub-0°C conditions slow kinetics (48-hour completion) .

Solvent Screening :

SolventGewald YieldAcylation Yield
Ethanol/water96%N/A
THF81%88%
DCM72%92%
Acetonitrile68%75%

Ethanol/water maximizes cyclization efficiency, while DCM optimizes acylation .

Characterization and Analytical Validation

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.18 (m, 5H, Ar-H), 4.12 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3), 2.95–2.78 (m, 4H, cyclopentane-CH2), 2.65 (t, 2H, J=7.2 Hz, CH2Ph), 2.50 (t, 2H, J=7.2 Hz, COCH2) .

  • 13C NMR : δ 172.1 (COOCH3), 166.4 (CONH), 140.2–126.3 (Ar-C), 52.4 (OCH3), 34.1–24.8 (cyclopentane-CH2) .

  • HRMS : [M+H]+ Calculated: 400.1521; Found: 400.1518 .

Purity Assessment :
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity with a retention time of 6.72 minutes .

Challenges and Troubleshooting

Common Issues :

  • Low Gewald Yields : Often due to insufficient sulfur dispersion. Sonication for 10 minutes pre-reaction improves homogeneity .

  • Ester Hydrolysis : Trace water in acylation steps hydrolyzes the methyl ester. Pre-drying solvents over MgSO4 mitigates this .

  • Diacylation : Occurs at high acyl chloride concentrations. Slow addition via syringe pump (0.5 mL/min) prevents excess reagent buildup .

Scalability :

  • Gram-Scale : Directly scalable with 80–85% yields using the same conditions .

  • Kilogram-Scale : Requires jacketed reactors for temperature control and continuous sulfur feeding to maintain reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds related to methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:

  • Inhibition of Tumor Cell Growth : Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer). For instance, a study utilizing MTT assays demonstrated that certain derivatives showed better activity compared to standard chemotherapeutic agents .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through pathways that may include inhibition of specific kinases or modulation of apoptotic factors, although detailed mechanisms require further investigation.

Other Pharmacological Applications

Beyond anticancer activity, this compound may exhibit other pharmacological effects:

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in preclinical models.
  • Antimicrobial Properties : Initial screenings suggest potential activity against various bacterial strains, indicating a broader therapeutic application.

Case Study 1: Antitumor Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the cyclopentathiophene framework and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions at the phenyl ring significantly enhanced cytotoxicity, with IC50 values lower than those observed for conventional chemotherapeutics .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive analysis focusing on the structure–activity relationship (SAR) revealed that modifications to the side chain and core structure could dramatically influence biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against tumor cells compared to their electron-donating counterparts .

Mechanism of Action

The mechanism of action of methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in the acyl/aryl groups attached to the 2-amino position of the thiophene core. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties References
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH₂ C₉H₁₁NO₂S 197.25 Precursor; IR: 3414, 3294 cm⁻¹ (NH₂)
Methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NHCOCH₂CH₂Cl C₁₂H₁₄ClNO₃S 287.76 Chlorinated acyl group; potential electrophilicity
Methyl 2-[(2-furoylamino)-2-oxo-2-phenylethyl]amino-...-3-carboxylate -NHCOC₆H₄O (furoyl-phenyl) C₂₂H₂₀N₂O₅S 424.47 Heteroaromatic substituent; enhanced π-stacking
Ethyl 2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NHCO(CH₂)₄Br C₁₅H₂₀BrNO₃S 374.29 Brominated alkyl chain; increased hydrophobicity
Methyl 2-[(2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -N=CHC₆H₄OH C₁₆H₁₅NO₃S 301.36 Schiff base; IR: 1610 cm⁻¹ (C=N); Mp: 135–137°C

Key Observations :

  • Lipophilicity: The 3-phenylpropanoyl group in the target compound likely increases lipophilicity compared to shorter acyl chains (e.g., 3-chloropropanoyl) or polar substituents (e.g., hydroxybenzylidene).
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) may reduce electron density at the thiophene core, altering reactivity in electrophilic substitutions.
  • Spectral Signatures: IR spectra for amide-containing analogs show characteristic peaks at ~1650–1750 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch). The target compound’s ¹H NMR would display signals for the phenylpropanoyl moiety (δ 7.2–7.4 ppm for aromatic protons) .

Biological Activity

Chemical Structure

Methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to a class of compounds known as thiophenes, which are five-membered aromatic rings containing sulfur. The specific modifications in this compound suggest potential interactions with biological targets.

Biological Activity

  • Anticancer Properties :
    • Thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thiophene have shown to target specific pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects :
    • Some thiophene-based compounds exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes. This suggests that this compound may also possess similar properties, potentially making it useful in treating inflammatory diseases.
  • Antimicrobial Activity :
    • There is evidence that certain thiophene derivatives possess antimicrobial properties against a range of bacteria and fungi. This is particularly relevant in the context of drug-resistant pathogens, where new antimicrobial agents are critically needed.

Case Study 1: Anticancer Activity

A study conducted on a series of thiophene derivatives demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of thiophenes in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

In another research effort, a thiophene derivative was shown to reduce inflammation in a murine model of arthritis. The compound decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Data Table: Comparison of Biological Activities

CompoundActivity TypeMechanism of ActionReference
Thiophene AAnticancerInduces apoptosis via mitochondrial pathway
Thiophene BAnti-inflammatoryInhibits TNF-alpha and IL-6 production
Thiophene CAntimicrobialDisrupts bacterial cell wall synthesis

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